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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SR
142948, a potent and selective non-peptide neurotensin receptor antagonist, across different
species. The data presented herein is crucial for the preclinical evaluation and translational
studies of SR 142948 and related compounds. SR 142948 and its hydrochloride salt, SR
142948A, are often used interchangeably in the literature to refer to the same active
compound.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional antagonism of SR 142948A
at neurotensin receptors in various species and cellular models.

Table 1: In Vitro Binding Affinity of SR 142948A

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1663775?utm_src=pdf-interest
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/product/b1663775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Species/Cell o
Li Receptor Type Radioligand ICs0 (NM) Reference
ine
NTS:
Human ) [1251-Tyr3]NT 1.19 [1]
(recombinant)
Human (HT-29 Endogenous
[125]-Tyr3]NT 0.32 [1]
cells) NTS:
Rat (brain Endogenous
[1251-Tyr3]NT 3.96 [2]
membranes) NTS
Guinea Pig
_ Endogenous
(brain [FH]SR 48692 0.30 [3]
NTS
membranes)
Table 2: In Vitro Functional Antagonism of SR 142948A
Species/Cell .
) Assay Agonist ICs0 (NM) Reference
Line
Inositol
Human (HT-29 )
Monophosphate Neurotensin 3.9 [1]
cells) ]
Formation
Intracellular
Human (CHO ) )
Calcium Neurotensin ~10-20 [1][4]
cells, h-NTR1) o
Mobilization

Table 3: In Vivo Pharmacological Effects of SR 142948A
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Species Model Effect Dosage Reference
NT-induced o 0.04-2.5 ng/kg
Mouse ) . Inhibition [1]
turning behavior (p.o.)
NT-induced
Rat ) _ Inhibition - [1]
turning behavior
NT-induced
Mouse Inhibition 4 mg/kg (p.o.) [1]

hypothermia

NT-induced

Rat ) Inhibition 2 mg/kg (p.o.) [1]
hypothermia
NT-induced o

Mouse ) Inhibition 4 mg/kg (p.o.) [1]
analgesia
NT-evoked

Rat acetylcholine Inhibition 0.1 mg/kg (i.p.) [1]
release

Signaling Pathways

SR 142948 acts as an antagonist at neurotensin receptors, which are predominantly G protein-
coupled receptors (GPCRs) of the Gg/11 subtype. The binding of the endogenous agonist,
neurotensin (NT), to these receptors typically initiates a signaling cascade involving the
activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers
the release of intracellular calcium (Caz*) from the endoplasmic reticulum, while DAG activates
protein kinase C (PKC). SR 142948 blocks the initial step of this pathway by preventing the
binding of neurotensin to its receptor. While the fundamental signaling pathway is conserved
across species, the affinity and potency of SR 142948 can vary, as indicated by the quantitative
data.
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Antagonistic Action of SR 142948 on Neurotensin Receptor Signaling
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Caption: Antagonism of Neurotensin Receptor Signaling by SR 142948.
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
facilitate reproducibility and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (ICso) of SR 142948A for neurotensin receptors.
General Protocol:

 Membrane Preparation: Tissues (e.g., brain) or cells expressing the neurotensin receptor are
homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the
receptors. The protein concentration of the membrane preparation is determined.

e Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [*2°I-Tyr3]NT or
[BH]SR 48692) is incubated with the membrane preparation in the presence of varying
concentrations of the unlabeled competitor compound (SR 142948A).

e Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the membranes with the bound radioligand. The filters are then
washed with cold buffer to remove unbound radioligand.

» Quantification: The amount of radioactivity retained on the filters is measured using a gamma
or beta counter.

» Data Analysis: The concentration of SR 142948A that inhibits 50% of the specific binding of
the radioligand (ICso) is calculated by non-linear regression analysis.
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Experimental Workflow for Radioligand Binding Assay
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Caption: General workflow for a radioligand binding assay.
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Inositol Monophosphate (IP1) Accumulation Assay

Objective: To measure the functional antagonist activity of SR 142948A by quantifying its ability
to inhibit neurotensin-induced IP1 accumulation.

General Protocol:

e Cell Culture: Cells endogenously or recombinantly expressing the neurotensin receptor (e.g.,
HT-29 or CHO-hNTR1) are cultured in appropriate media.

e Pre-incubation: Cells are pre-incubated with varying concentrations of SR 142948A.

¢ Stimulation: The cells are then stimulated with a fixed concentration of neurotensin in the
presence of lithium chloride (LiCl), which inhibits the degradation of IP1.

o Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular
contents.

« Quantification: The amount of accumulated IP1 is quantified, typically using a competitive
immunoassay such as HTRF (Homogeneous Time-Resolved Fluorescence).

o Data Analysis: The concentration of SR 142948A that inhibits 50% of the neurotensin-
induced IP1 accumulation (ICso) is determined.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonism of SR 142948A by measuring its effect on
neurotensin-induced intracellular calcium release.

General Protocol:

e Cell Culture and Dye Loading: Cells expressing the neurotensin receptor are cultured and
then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

¢ Baseline Measurement: The baseline fluorescence of the cells is measured.

e Antagonist Addition: The cells are incubated with different concentrations of SR 142948A.
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» Agonist Stimulation: A fixed concentration of neurotensin is added to the cells, and the
change in fluorescence, corresponding to the increase in intracellular calcium, is monitored
in real-time using a fluorometric plate reader.

o Data Analysis: The ability of SR 142948A to inhibit the neurotensin-induced calcium peak is
guantified, and the ICso value is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Species Differences in the Pharmacological Effects of
SR 142948: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663775#investigating-species-differences-in-the-
pharmacological-effects-of-sr-142948]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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